molecular formula C22H18IN3O3 B15022311 N-(3-{N'-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide

N-(3-{N'-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide

Cat. No.: B15022311
M. Wt: 499.3 g/mol
InChI Key: PLBORGWBWLDDRA-ZVHZXABRSA-N
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Description

N-(3-{N’-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

The synthesis of N-(3-{N’-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which N-(3-{N’-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, potentially inhibiting enzyme activity or altering cellular processes .

Properties

Molecular Formula

C22H18IN3O3

Molecular Weight

499.3 g/mol

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-3-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H18IN3O3/c1-29-20-10-8-16(9-11-20)21(27)25-19-7-3-5-17(13-19)22(28)26-24-14-15-4-2-6-18(23)12-15/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+

InChI Key

PLBORGWBWLDDRA-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)I

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)I

Origin of Product

United States

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